4-Fluoro-5-methoxy-2-nitrobenzonitrile
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Overview
Description
4-Fluoro-5-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring, along with a nitrile group
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-5-methoxy-2-nitrobenzonitrile are currently unknown. This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . Each substituent has different reactivities, thus no protective group is required .
Mode of Action
These groups are known to have different reactivities, which could influence the compound’s interaction with its targets .
Pharmacokinetics
Given its chemical structure, it can be inferred that the compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that may facilitate or hinder its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-5-methoxy-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-5-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 4-Fluoro-5-methoxy-2-aminobenzonitrile.
Substitution: 4-Methoxy-5-substituted-2-nitrobenzonitrile.
Oxidation: 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-5-methoxy-2-nitrobenzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Comparison with Similar Compounds
- 4-Fluoro-2-methoxy-5-nitrobenzonitrile
- 4-Fluoro-5-methoxy-2-aminobenzonitrile
- 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Comparison: 4-Fluoro-5-methoxy-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
4-fluoro-5-methoxy-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-2-5(4-10)7(11(12)13)3-6(8)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNOIPMUEJPJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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